![molecular formula C5H7N5O5 B1396382 (E)-3-(3-amino-1H-1,2,4-triazol-5-yl)prop-2-enoic acid;nitric acid CAS No. 1350301-56-2](/img/structure/B1396382.png)
(E)-3-(3-amino-1H-1,2,4-triazol-5-yl)prop-2-enoic acid;nitric acid
Overview
Description
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, enzymes play a crucial role in accelerating chemical reactions . They convert substrates into different molecules known as products . Accurate prediction of enzyme commission (EC) numbers for chemical reactions is essential for understanding and manipulating enzyme functions .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Triazoles are known for their chemical stability, synthetic versatility, and pharmacologically relevant properties. They are often used in medicinal chemistry to mimic peptide bonds, interact with biological targets, and enhance bioavailability .
Agrochemicals
In the field of agrochemicals, triazoles serve as vital components due to their ability to act as fungicides and plant growth regulators .
Material Science
Triazoles make excellent ligands for iron and other metals, which is why they are used as corrosion inhibitors in radiators and cooling systems .
Epigenetics
In epigenetics research, triazole-linked compounds are explored for creating new drugs that could inhibit histone-modifying enzymes .
Advanced Materials
The triazole moiety is being investigated for its potential use in creating more effective materials like light-emitting diodes (LEDs) and solar cells .
Polymer Chemistry
Triazoles have applications in polymer chemistry where they contribute to the development of polymers with enhanced properties .
Supramolecular Chemistry
Due to their unique structure, triazoles are used in supramolecular chemistry for creating complex molecular assemblies .
Chemical Biology and Bioconjugation
In chemical biology, triazoles are utilized for bioconjugation techniques that link biomolecules together for various purposes .
Mechanism of Action
properties
IUPAC Name |
(E)-3-(3-amino-1H-1,2,4-triazol-5-yl)prop-2-enoic acid;nitric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2.HNO3/c6-5-7-3(8-9-5)1-2-4(10)11;2-1(3)4/h1-2H,(H,10,11)(H3,6,7,8,9);(H,2,3,4)/b2-1+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUMVAFZMCIKOF-TYYBGVCCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C1=NC(=NN1)N.[N+](=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C(=O)O)\C1=NC(=NN1)N.[N+](=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-amino-1H-1,2,4-triazol-5-yl)prop-2-enoic acid;nitric acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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